![molecular formula C9H17N5O B13206300 Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine](/img/structure/B13206300.png)
Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine is a synthetic organic compound that features a triazole ring, a morpholine ring, and an ethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction where a halogenated triazole intermediate reacts with morpholine.
Introduction of the Ethylamine Group: The final step involves the alkylation of the triazole-morpholine intermediate with ethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated intermediates, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing existing ones.
Aplicaciones Científicas De Investigación
Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling.
Nucleic Acid Binding: Interacting with DNA or RNA to affect gene expression.
Comparación Con Compuestos Similares
Ethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine can be compared with similar compounds such as:
Ethyl({[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine: Similar structure but with a piperidine ring instead of a morpholine ring.
Ethyl({[3-(pyrrolidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H17N5O |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
N-[(3-morpholin-4-yl-1H-1,2,4-triazol-5-yl)methyl]ethanamine |
InChI |
InChI=1S/C9H17N5O/c1-2-10-7-8-11-9(13-12-8)14-3-5-15-6-4-14/h10H,2-7H2,1H3,(H,11,12,13) |
Clave InChI |
WYHUGXAQZBQTHS-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=NC(=NN1)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


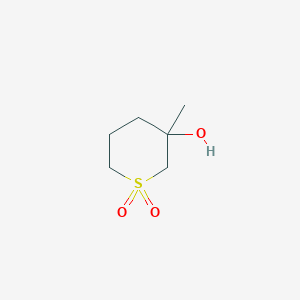

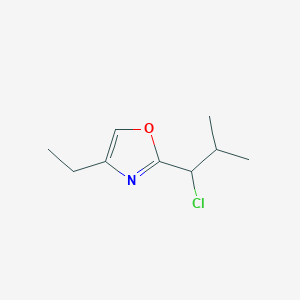
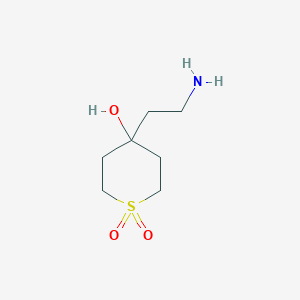

![1-[2-(5-cyanopyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13206243.png)
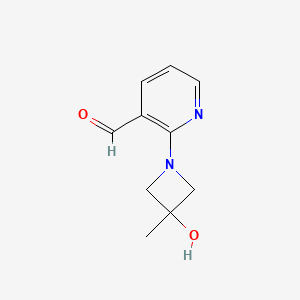

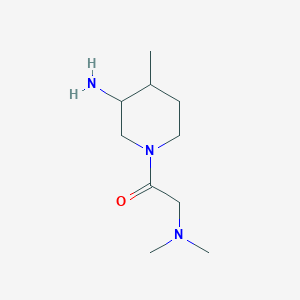
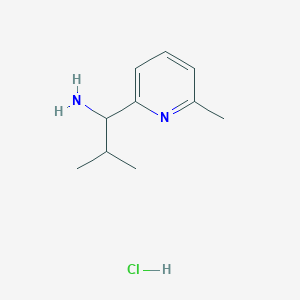

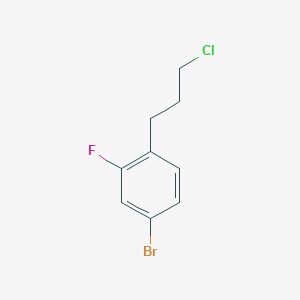
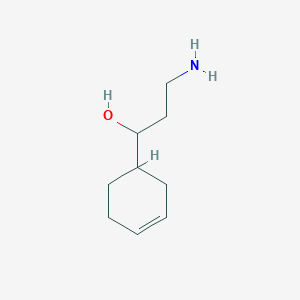
![Methyl 2-methyl-5-[(methylamino)methyl]furan-3-carboxylate](/img/structure/B13206294.png)
